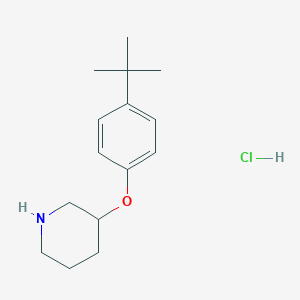

3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride

Overview

Description

“3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220027-98-4 . It has a molecular weight of 269.81 .

Molecular Structure Analysis

The InChI code for “3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride” is1S/C15H23NO.ClH/c1-15(2,3)12-6-4-7-13(10-12)17-14-8-5-9-16-11-14;/h4,6-7,10,14,16H,5,8-9,11H2,1-3H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

The physical and chemical properties of “3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride” include a molecular weight of 269.81 . More detailed properties like melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications

Chemical Synthesis and Industrial Applications

3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride is a compound associated with various synthetic routes and industrial applications. In the synthesis of vandetanib, a compound with tert-butyl groups is used, highlighting the importance of tert-butyl compounds in chemical synthesis and industrial production due to their favorable yield and commercial value (Mi, 2015). The tert-butanesulfinamide moiety, similar in structure to the tert-butyl group, is extensively used as a chiral auxiliary in the stereoselective synthesis of amines, piperidines, pyrrolidines, and azetidines, representing key structural motifs in many natural products and therapeutically applicable compounds (Philip et al., 2020).

Environmental Presence and Impact

Synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups such as 3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride, have been widely used in various industrial and commercial products. Their presence has been detected in various environmental matrices like indoor dust, outdoor air particulates, sea sediment, and river water. Studies have shown that SPAs, including their transformation products, are present in human tissues and fluids such as fat tissues, serum, urine, and breast milk. The widespread occurrence of SPAs and their impact on the environment and human health necessitate further research, especially concerning their contamination, environmental behavior, and the toxicity effects of their transformation products (Liu & Mabury, 2020).

Biological and Pharmacological Effects

The pharmacological and biological effects of compounds structurally related to 3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride have been extensively studied. Chlorogenic Acid (CGA), a biologically active dietary polyphenol, exhibits a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, and neuroprotective activities. CGA's ability to modulate lipid and glucose metabolism indicates its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These findings underscore the potential of phenolic compounds, like 3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride, in various therapeutic applications (Naveed et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

3-(4-tert-butylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-8-13(9-7-12)17-14-5-4-10-16-11-14;/h6-9,14,16H,4-5,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKVFVPUUACFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

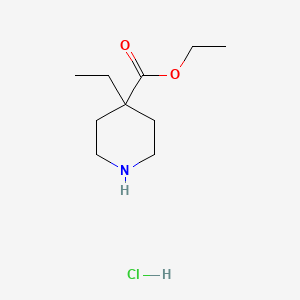

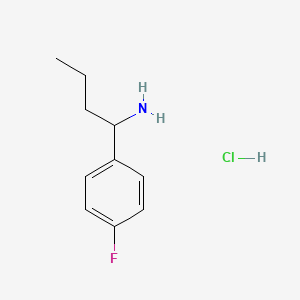

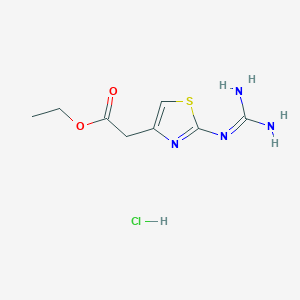

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)

![1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1440967.png)

![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)